1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form imidazole derivatives.
Suzuki-Miyaura coupling: This widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction is used to introduce the aryl group into the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Shares the bromine and methoxyphenyl groups but differs in the overall structure.
3-Bromo-6-methoxy-2-methylpyridine: Contains similar functional groups but has a different core structure.
Uniqueness
1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its combination of an imidazo[1,2-a]pyridine core with a piperidine-4-carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H22BrN3O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22BrN3O3/c1-28-17-4-2-3-15(11-17)20-18(25-12-16(22)5-6-19(25)23-20)13-24-9-7-14(8-10-24)21(26)27/h2-6,11-12,14H,7-10,13H2,1H3,(H,26,27) |
InChI Key |
UTTZMOOMDDUZID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)CN4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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